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Defensin-relatedcryptdin-10 -

Defensin-relatedcryptdin-10

Catalog Number: EVT-246076
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Molecular Weight:
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Product Introduction

Source and Classification

Cryptdin-10 is classified under the alpha-defensin category, which is characterized by a specific structural motif that includes six cysteine residues forming three disulfide bonds. It is primarily derived from mouse models, particularly from the small intestine's Paneth cells. The gene encoding cryptdin-10 belongs to a larger family of defensins, which are recognized for their broad-spectrum antimicrobial activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of defensin-related cryptdin-10 involves transcription from its corresponding gene followed by translation into a precursor peptide. This process typically occurs in the following steps:

  1. Gene Transcription: The cryptdin-10 gene is transcribed into messenger RNA within the nucleus of Paneth cells.
  2. Translation: The messenger RNA is translated into a precursor peptide in the rough endoplasmic reticulum.
  3. Post-translational Modifications: The precursor undergoes several modifications, including cleavage to remove signal peptides and folding to form the active peptide structure.
  4. Secretion: Finally, the mature cryptdin-10 peptide is secreted into the intestinal lumen where it exerts its antimicrobial functions.

Research indicates that various factors, including microbial presence and inflammatory signals, can influence the expression levels of cryptdins, including cryptdin-10 .

Molecular Structure Analysis

Structure and Data

The molecular structure of defensin-related cryptdin-10 consists of a compact, globular form stabilized by disulfide bonds between cysteine residues. The typical structure includes:

  • Cysteine Residues: Six cysteine residues that form three intramolecular disulfide bridges.
  • Amino Acid Sequence: The sequence is characterized by a conserved pattern common to other alpha-defensins, contributing to its stability and function.

Crystallographic studies have provided insights into its three-dimensional structure, revealing how these peptides interact with microbial membranes to exert their antimicrobial effects .

Chemical Reactions Analysis

Reactions and Technical Details

Defensin-related cryptdin-10 engages in several chemical interactions as part of its antimicrobial mechanism:

  1. Membrane Disruption: Cryptdins can insert themselves into bacterial membranes, leading to pore formation, which disrupts membrane integrity.
  2. Peptide Aggregation: They may aggregate on microbial surfaces, enhancing their ability to neutralize pathogens.
  3. Enzymatic Interactions: Cryptdins can also interact with various enzymes that are crucial for bacterial survival, inhibiting their function.

These interactions highlight the multifaceted role of defensin-related peptides in innate immunity .

Mechanism of Action

Process and Data

The mechanism of action for defensin-related cryptdin-10 involves several steps:

  1. Target Recognition: Cryptdins recognize specific patterns on microbial surfaces.
  2. Membrane Insertion: Upon binding, they insert into the lipid bilayer of bacterial membranes.
  3. Pore Formation: This insertion leads to the formation of pores that compromise membrane integrity, resulting in cell lysis.
  4. Inflammatory Response Modulation: Additionally, these peptides can modulate local immune responses by recruiting other immune cells to sites of infection.

Studies have shown that cryptdins exhibit varying degrees of activity against different bacterial strains, underscoring their importance in host defense mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Defensin-related cryptdin-10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4 kDa.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions due to its compact structure reinforced by disulfide bonds.

These properties contribute to its effectiveness as an antimicrobial agent within the gut environment .

Applications

Scientific Uses

Defensin-related cryptdin-10 has several scientific applications:

  1. Antimicrobial Research: It serves as a model for studying antimicrobial peptides' mechanisms and potential therapeutic applications against infections.
  2. Gut Health Studies: Research on cryptdins contributes to understanding gut microbiota interactions and host defense mechanisms.
  3. Biotechnology Applications: Potential use in developing new antimicrobial agents or as additives in food preservation due to their antibacterial properties.
Evolutionary Biology and Genomic Context of Cryptdin-10

Phylogenetic Relationships Within the α-Defensin Superfamily

Cryptdin-10 (Defcr10) belongs to the rapidly evolving α-defensin superfamily, which arose from β-defensin precursors through gene duplication and subsequent divergence. Phylogenetic analyses reveal that murine enteric α-defensins (cryptdins) cluster into three distinct subclasses: Crp1-like peptides (including cryptdin-10), Crp4, and Crp5. The Crp1-like group represents the largest and most homogeneous subclass, sharing 85–95% sequence identity, while Crp4 and Crp5 form divergent branches with unique structural and functional properties. This diversification occurred prior to the split of Murinae (mice/rats) and Cricetinae (hamsters), as evidenced by conserved synteny in defensin gene clusters across these lineages. Cryptdin-10 specifically clusters within the Crp1-like group, sharing a common ancestor with cryptdins 1–3 and 6–17 [3] [6].

The evolution of α-defensins follows a birth-and-death model driven by positive selection. In primates, α-defensins are classified into three phylogenetic classes (I–III), all present in New World monkeys, indicating divergence before the split of New and Old World monkeys ~40 MYA. Murine cryptdins exhibit parallel diversification, with gene duplication rates exceeding those observed in primates. This expansion enables functional specialization—cryptdin-10 and other Crp1-like peptides display broader antimicrobial spectra compared to the highly specialized Crp4 [2] [7].

Table 1: Phylogenetic Classification of Murine α-Defensins

SubclassRepresentative MembersSequence IdentityKey Evolutionary Features
Crp1-likeCryptdin-1, -3, -10, -1485–95%Largest group; recent gene duplications
Crp4Cryptdin-4<50% vs. Crp1-likeDistal ileum-specific expression; high potency
Crp5Cryptdin-5~60% vs. Crp1-likeUnique C-terminal modifications

Genomic Organization of the Defcr Locus in Murine Models

The Defcr locus resides on mouse chromosome 8 (region A2), spanning ~2.4 Mb and encompassing 98 defensin-related gene loci. This region includes 53 likely active α- and β-defensin genes and 22 pseudogenes, flanked by Xkr5 (centromeric) and Ccdc70/Atp7b/Alg11 (telomeric). Cryptdin-10 is embedded within the α-defensin cluster, which contains 26 intact cryptdin genes and 22 pseudogenes. Three gaps (50 kb–2 Mb) in the reference genome (C57BL/6J strain) suggest undetermined defensin diversity, complicating annotation efforts. Strain-specific variations are pronounced: C57BL/6 lacks genes for Crp1, Crp2, Crp4, and Crp6 but expresses high levels of Crp20, Crp21, Crp23, Crp24, and Crp27. This polymorphism underscores the dynamic copy number variation (CNV) characteristic of this locus [1] [10].

Genomic organization studies reveal that cryptdin genes share a conserved two-exon structure:

  • Exon 1: Encodes the signal peptide and anionic pro-segment.
  • Exon 2: Encodes the cationic mature peptide with six conserved cysteines.However, cryptdin-10 and other Crp1-like genes exhibit minimal promoter divergence, unlike cryptdin-4, which contains a unique 130-bp duplicated regulatory element enabling distal ileum-specific expression. This structural conservation contrasts with the nomenclatural inconsistency in reference databases (Ensembl, MGI, NCBI), necessitating manual curation for accurate gene annotation [1] [5].

Table 2: Genomic Features of the Murine Defensin Cluster

Genomic RegionSizeGene ContentStrain Variations
α-Defensin cluster~1.2 Mb26 intact genes + 22 pseudogenesC57BL/6 lacks Crp1/Crp2/Crp4/Crp6
β-Defensin cluster~0.8 Mb27 intact genes + 14 pseudogenesRecent duplications missing in reference assembly
Flanking genesN/AXkr5 (centromeric), Atp7b (telomeric)Conserved across strains

Comparative Analysis of Cryptdin-10 with Other Enteric α-Defensins

Cryptdin-10 vs. Cryptdin-4:Cryptdin-10 (Crp1-like) and cryptdin-4 represent functional extremes among murine α-defensins. Cryptdin-4 demonstrates 10–100-fold higher bactericidal activity against E. coli and S. aureus compared to cryptdin-10. This potency correlates with cryptdin-4’s unique structural features:

  • A cationic C-terminal helix (net charge +11 vs. +6 in cryptdin-10).
  • Arginine-rich motifs enhancing membrane disruption.
  • Strain-dependent expression (absent in C57BL/6).Cryptdin-4 also exhibits positional specificity, increasing in concentration 100-fold from duodenum to ileum, whereas cryptdin-10 is uniformly expressed along the small intestine [5] [6].

Cryptdin-10 vs. Human α-Defensins:Unlike humans, which possess only two Paneth cell α-defensins (HD5, HD6), mice encode >20 cryptdins, enabling functional redundancy. Cryptdin-10 and HD5 share a conserved three-stranded β-sheet core stabilized by three disulfide bonds (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5). However, key differences exist:

  • Activation mechanism: HD5 requires trypsin cleavage, while cryptdins depend on MMP-7.
  • Quaternary structure: Cryptdin-10 dimerizes via parallel β1-strand interactions, whereas HD5 forms canonical dimers.
  • Antimicrobial specificity: Cryptdin-10 primarily targets Gram-negative bacteria, while HD5 exhibits broader antiviral activity [3] [9].

Table 3: Structural and Functional Comparison of Enteric α-Defensins

FeatureCryptdin-10Cryptdin-4HD5
Net Charge+6+11+4
Expression SiteUniform small bowelDistal ileumSmall intestine
Processing EnzymeMMP-7MMP-7Trypsin
Key ResiduesGlu17, Arg9 (salt bridge)Arg-rich C-terminusArg28, Tyr31
Strain DependencyLowHigh (absent in C57BL/6)None

Evolutionary Pressures and Diversification of Paneth Cell-Specific Defensins

The diversification of cryptdins is driven by positive selection concentrated in exon 2, which encodes the mature peptide. Analyses of dN/dS ratios (ω) reveal ω >1 at residues involved in microbial targeting (e.g., cationic surfaces), while the pro-segment (exon 1) remains under purifying selection (ω <1). This pattern supports the "two opposing forces" model:

  • Stabilizing force: Conserves structural residues (e.g., cysteines, salt bridge Arg9-Glu17).
  • Diversifying force: Drives sequence variation in antimicrobial domains to counter evolving pathogens.Cryptdin-10 exemplifies this balance, retaining the canonical defensin fold despite ~40% sequence divergence from cryptdin-4 [2] [7].

Copy number variation (CNV) amplifies functional diversity. The Defcr locus shows extensive CNV between mouse strains:

  • Swiss-Webster mice: 17 cryptdin genes.
  • C3H/HeJ mice: 19 cryptdin genes.
  • C57BL/6: Lacks Crp4 but gains Crp20–27.CNV arises from non-allelic homologous recombination (NAHR) between repetitive elements flanking defensin genes, enabling rapid adaptation to microbiota shifts. Additionally, cryptdin-related sequences (CRS), which are encoded within the same locus but lack sequence homology to cryptdins, co-evolve under similar pressures, expanding the defensive repertoire [1] [6].

Convergent evolution is evident in defensin tertiary structures. Cryptdin-10, like scorpion β-toxins and plant defensins, adopts a cysteine-stabilized αβ motif (CSαβ) despite negligible sequence similarity. This fold—characterized by an α-helix packed against a triple-stranded β-sheet—optimizes membrane disruption and has been independently selected in vertebrates, arthropods, and plants for host defense [7].

Comprehensive List of Compounds

  • Cryptdin-10 (Defcr10)
  • Cryptdin-1 (Defcr1)
  • Cryptdin-3 (Defcr3)
  • Cryptdin-4 (Defcr4)
  • Cryptdin-5 (Defcr5)
  • Cryptdin-14 (Defcr14)
  • Cryptdin-20 (Defcr20)
  • HD5 (DEFA5)
  • HD6 (DEFA6)
  • CRS4C (Cryptdin-related sequence 4C)

Properties

Product Name

Defensin-relatedcryptdin-10

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